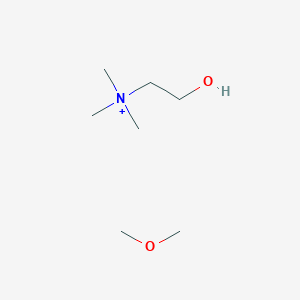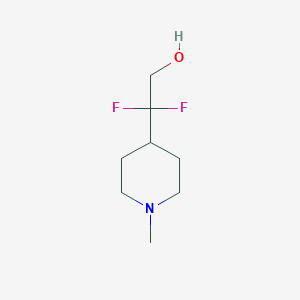
(S)-6-(piperidin-2-yl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6-(piperidin-2-yl)nicotinic acid is a chiral compound that features a piperidine ring attached to a nicotinic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(piperidin-2-yl)nicotinic acid typically involves the formation of the piperidine ring followed by its attachment to the nicotinic acid. One common method includes the cyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method involves the use of Grignard reagents to provide enantioenriched α-substituted piperidines .
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow reactions, which allow for the efficient and scalable synthesis of the compound. These methods are designed to optimize yield and purity while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-6-(piperidin-2-yl)nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as sodium hydroxide are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(S)-6-(piperidin-2-yl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-6-(piperidin-2-yl)nicotinic acid involves its interaction with nicotinic acetylcholine receptors. These receptors are ionotropic and composed of five subunits. When the compound binds to these receptors, it induces a conformational change that allows the flow of ions across the cell membrane, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler compound with a similar piperidine ring structure.
Nicotinic Acid: Shares the nicotinic acid moiety but lacks the piperidine ring.
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant properties.
Uniqueness
(S)-6-(piperidin-2-yl)nicotinic acid is unique due to its combination of a piperidine ring and a nicotinic acid moiety, which imparts distinct chemical and biological properties. This dual structure allows it to interact with a variety of molecular targets, making it a versatile compound in research and industrial applications .
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
6-piperidin-2-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)8-4-5-10(13-7-8)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2,(H,14,15) |
Clé InChI |
RZJLEDUQUYLGTF-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C2=NC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B12094702.png)




![[10,13-dimethyl-17-(1-oxopropan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12094742.png)



![2-amino-8-bromo-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin-6-yl)-3H-purin-6-one](/img/structure/B12094762.png)
